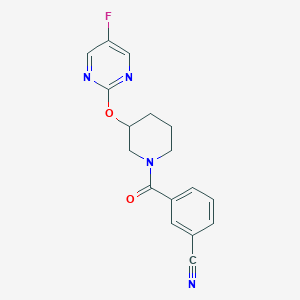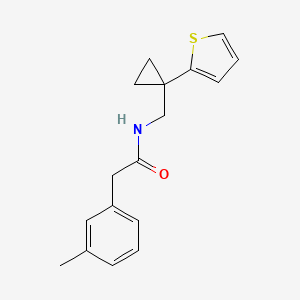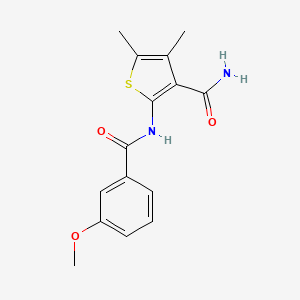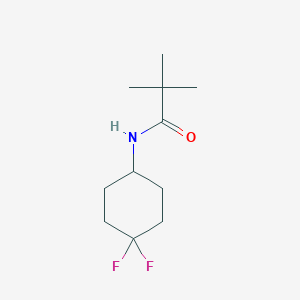![molecular formula C15H26ClN3O B2897294 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide CAS No. 2411289-35-3](/img/structure/B2897294.png)
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as DPTA or N-(2,2-dimethylbutyl)-N-(1-(1-methylpyrazol-4-yl)propan-2-yl)acetamide. This compound belongs to the class of acetamides and has a molecular weight of 346.91 g/mol.
作用機序
The mechanism of action of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide involves selective inhibition of HDAC6 activity. HDAC6 is a cytoplasmic enzyme that plays a crucial role in the deacetylation of α-tubulin, a major component of the microtubule network. Deacetylation of α-tubulin leads to destabilization of microtubules, which in turn affects cellular processes such as cell migration and intracellular trafficking. Inhibition of HDAC6 activity using DPTA leads to increased acetylation of α-tubulin, which stabilizes the microtubule network and improves cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide have been extensively studied in various cell lines and animal models. Inhibition of HDAC6 activity using DPTA has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPTA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide in lab experiments include its ability to selectively inhibit HDAC6 activity, its well-defined mechanism of action, and its therapeutic potential in the treatment of various diseases. However, there are also some limitations to using DPTA in lab experiments. These include its low solubility in water, its potential toxicity, and its limited stability under certain conditions.
将来の方向性
There are several future directions for research on 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide. One direction is to further explore its therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to investigate its potential as a tool for studying the role of HDAC6 in cellular processes. Additionally, there is a need to develop more stable and water-soluble analogs of DPTA for use in lab experiments.
合成法
The synthesis of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide is a multi-step process that involves the use of several reagents and solvents. The most common method of synthesis is through the reaction of 2-chloro-N-(2,2-dimethylbutyl)acetamide with 1-(1-methylpyrazol-4-yl)propan-2-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学的研究の応用
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a class II histone deacetylase that plays a crucial role in many cellular processes such as cell migration, intracellular trafficking, and protein degradation. Inhibition of HDAC6 activity using DPTA has been shown to have therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
特性
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN3O/c1-6-15(3,4)11-19(14(20)8-16)12(2)7-13-9-17-18(5)10-13/h9-10,12H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMIVZZZPAIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(C(C)CC1=CN(N=C1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylacetamide](/img/structure/B2897212.png)


![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2897224.png)

![3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2897227.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897230.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897231.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2897232.png)
